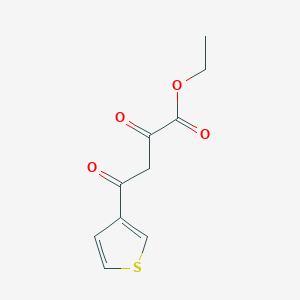

Ethyl 2,4-dioxo-4-(3-thienyl)butanoate

Description

Ethyl 2,4-dioxo-4-(3-thienyl)butanoate is a β-diketo ester derivative featuring a thiophene substituent at the 4-position of the butanoate backbone. The 3-thienyl substituent may influence steric and electronic properties compared to its 2-thienyl counterpart, though empirical data on this isomer remains sparse.

Properties

CAS No. |

1024611-24-2 |

|---|---|

Molecular Formula |

C10H10O4S |

Molecular Weight |

226.25 g/mol |

IUPAC Name |

ethyl 2,4-dioxo-4-thiophen-3-ylbutanoate |

InChI |

InChI=1S/C10H10O4S/c1-2-14-10(13)9(12)5-8(11)7-3-4-15-6-7/h3-4,6H,2,5H2,1H3 |

InChI Key |

NOLPEOHACKQESP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CSC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dioxo-4-(3-thienyl)butanoate typically involves the reaction of ethyl acetoacetate with 3-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Cyclization with Primary Amines

The compound reacts with amines to form fused heterocycles, such as pyrazolo[3,4-b]pyridines, under acidic conditions:

-

Condensation : The amine attacks the α-keto ester group.

-

Cyclization : Intramolecular dehydration forms a six-membered ring.

-

Aromatization : Loss of water yields the heterocyclic product.

Optimized Conditions :

-

Solvent : Acetic acid (120°C, 5 hours).

-

Yield : Up to 90% for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate.

Substituent Effects :

| R (on Aryl Group) | Yield (%) |

|---|---|

| H | 81 |

| 3-Me | 78 |

| 4-F | 65 |

Electron-withdrawing groups (e.g., -F) reduce yields due to decreased nucleophilicity .

Nucleophilic Attack at Carbonyl Centers

The dicarbonyl structure allows sequential nucleophilic attacks, enabling multi-step functionalization:

Key Observations :

-

Ketone Reactivity : The γ-keto group is more reactive than the β-keto ester due to reduced steric hindrance .

-

Thienyl Influence : The 3-thienyl group directs electrophilic substitution to the 2-position of the thiophene ring, altering regioselectivity compared to 2-thienyl analogs .

Comparative Reactivity :

| Compound | Reaction with NH₂Ph | Major Product |

|---|---|---|

| Ethyl 2,4-dioxo-4-(3-thienyl)butanoate | Pyrazolo[3,4-b]pyridine | 81% yield (AcOH, 5 h) |

| Ethyl 2,4-dioxo-4-phenylbutanoate | Similar scaffold | 75% yield (AcOH, 6 h) |

Biological Activity via Protein Interaction

While not a classical chemical reaction, the compound interacts with biological targets:

-

Src Kinase Inhibition : Derivatives show moderate activity (IC₅₀ = 48–90 μM), with 3-methyl-substituted analogs being most potent .

-

Structure-Activity Relationship : Electron-donating groups (e.g., -OMe) reduce inhibition efficacy compared to electron-withdrawing substituents .

Comparative Reactivity with Structural Analogs

The 3-thienyl substituent confers distinct reactivity compared to other aryl groups:

Scientific Research Applications

Ethyl 2,4-dioxo-4-(3-thienyl)butanoate has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2,4-dioxo-4-(3-thienyl)butanoate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with specific molecular targets or pathways in the body to produce a therapeutic effect. The exact mechanism would depend on the biological system and the specific conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism in Thienyl Derivatives

Ethyl 2,4-dioxo-4-(2-thienyl)butanoate (2-thienyl isomer) serves as the closest structural analog. Key differences include:

- Physical Properties : The 2-thienyl derivative has a melting point of 38–40°C , while the 3-thienyl isomer’s mp remains uncharacterized in the evidence .

Functional Group Analog: Ethyl 2,4-Dioxovalerate

Ethyl 2,4-dioxovalerate (CAS RN 615-79-2) shares the β-diketo ester core but lacks the thienyl substituent. Key comparisons include:

- Molecular Weight : 158.15 g/mol (vs. 226.25 g/mol for the thienyl analogs), reflecting the absence of the sulfur-containing aromatic group.

- Hazard Profile : Classified as Hazard 4-3-III , indicating higher flammability or toxicity compared to thienyl derivatives .

- Melting Point : 16–18°C , significantly lower than the 2-thienyl analog, likely due to reduced molecular complexity .

Ethyl Esters with Linear or Branched Chains

Simpler ethyl esters, such as ethyl hexanoate (C₈H₁₆O₂) and ethyl octanoate (C₁₀H₂₀O₂), differ markedly in structure and application:

- Volatility: Linear-chain esters (e.g., ethyl hexanoate) exhibit higher volatility, as evidenced by their rapid depletion during chromatographic washings, whereas bulkier esters like ethyl octanoate persist longer in solution .

- Sensory Roles: In wines, ethyl hexanoate and ethyl octanoate contribute fruity aromas at concentrations exceeding detection thresholds (14 µg/L and 5 µg/L, respectively) .

Branched-Chain Esters in Aroma Profiles

Esters like ethyl-2-methyl-butanoate and ethyl-3-methyl-butanoate, prominent in Boğazkere wines, highlight structural and functional contrasts:

- Detection Thresholds: Ethyl-3-methyl-butanoate has an exceptionally low threshold (3 µg/L), enabling significant aroma impact even at trace levels .

- Structural Complexity : Branched esters enhance red and blackberry aromas in wines, whereas β-diketo-thienyl esters lack such sensory relevance but may offer unique reactivity in synthetic pathways .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Thienyl vs.

- Volatility and Persistence: Ethyl octanoate’s persistence in washings contrasts with simpler esters, suggesting that bulkier thienyl derivatives may exhibit low volatility, favoring their use in non-volatile applications.

- Hazard Considerations : Ethyl 2,4-dioxovalerate’s hazard classification underscores the need for careful handling, a concern less documented for thienyl derivatives .

Biological Activity

Ethyl 2,4-dioxo-4-(3-thienyl)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C10H10O4S

- Molecular Weight : 226.26 g/mol

- IUPAC Name : this compound

- CAS Number : 36983-36-5

The compound features a dioxo group and a thiophene ring, which are critical for its biological activity. The presence of these functional groups often correlates with enhanced pharmacological properties.

Synthesis

This compound can be synthesized through various organic reactions involving dioxoesters and thiophene derivatives. The synthesis typically involves the condensation of ethyl acetoacetate with thiophene derivatives under acidic or basic conditions, yielding the desired product with moderate to high yields.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains and fungi. For instance, a study reported that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications as antibacterial agents .

Insecticidal Properties

The compound has been evaluated for its insecticidal activity. Research indicates that it exhibits larvicidal effects against pests such as Plutella xylostella and Helicoverpa armigera. Molecular docking studies suggest that it interacts effectively with acetylcholinesterase, an enzyme crucial for insect nerve function, thereby disrupting their normal physiological processes .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Compounds in this class have shown cytotoxic effects on various cancer cell lines. For example, derivatives have been noted to induce apoptosis in human cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A series of experiments demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against selected bacterial strains .

- Insecticidal Mechanism : Molecular docking simulations revealed that the compound binds effectively to the active site of acetylcholinesterase, leading to increased levels of acetylcholine in insect synapses and subsequent paralysis .

- Cytotoxicity Assays : In vitro assays indicated that the compound induced cell cycle arrest and apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values suggesting potent anticancer activity .

Q & A

Q. What are the established synthetic routes for Ethyl 2,4-dioxo-4-(3-thienyl)butanoate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step process starting with the preparation of a halogenated precursor. For example, ethyl 2,4-dichloro-4-phenylbutyrate can be reacted with peroxides under alkaline conditions to form dioxo derivatives . Adapting this method, substitution of the phenyl group with 3-thienyl may require controlled nucleophilic substitution or coupling reactions. Optimization includes:

- Catalyst selection : Transition-metal catalysts (e.g., Pd) for thiophene ring incorporation.

- Temperature control : Maintaining 60–80°C to prevent side reactions.

- Solvent systems : Polar aprotic solvents (e.g., DMF) to enhance reactivity . Purity is verified via HPLC or GC-MS, with yields reported between 50–70% under optimized conditions .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical for validation?

Structural elucidation relies on:

- NMR spectroscopy :

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Storage : Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent degradation .

- Emergency measures : Immediate ethanol/water rinsing for spills and medical consultation for exposure .

Advanced Research Questions

Q. How does the electronic nature of the 3-thienyl group influence the reactivity of this compound in nucleophilic addition reactions?

The 3-thienyl group’s electron-rich aromatic system enhances electrophilicity at the β-diketone moiety, facilitating nucleophilic attacks. Computational studies suggest:

- Charge distribution : Partial positive charge on the diketone carbons due to electron-withdrawing ester groups.

- Steric effects : Thienyl substitution at the 3-position minimizes steric hindrance, enabling regioselective reactions (e.g., Michael additions) . Experimental validation via kinetic studies (e.g., monitoring reaction rates with amines or thiols) is recommended .

Q. What are the potential biological targets of this compound, and how can its structure-activity relationships (SAR) guide drug discovery?

Analogous compounds (e.g., quinoline or pyridinyl derivatives) exhibit inhibition of kinases (e.g., Src) and antimicrobial activity . For this compound:

- Kinase inhibition : Molecular docking simulations predict binding to ATP pockets via hydrogen bonding with diketone oxygen atoms.

- Antimicrobial screening : Test against Gram-positive bacteria (e.g., S. aureus) due to thiophene’s membrane-disrupting potential . SAR modifications could include:

- Ester group replacement : Switching ethyl to methyl may alter bioavailability.

- Thienyl substitution : 2-thienyl vs. 3-thienyl to compare steric and electronic effects .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be resolved?

Challenges include:

- Matrix interference : Co-eluting compounds in biological samples.

- Degradation : Instability under UV light or acidic conditions. Solutions involve:

- LC-MS/MS : Using MRM (multiple reaction monitoring) for selective ion transitions (e.g., m/z 221 → 183).

- Sample stabilization : Add antioxidants (e.g., BHT) and store at –80°C .

- Internal standards : Deuterated analogs (e.g., d₃-ethyl ester) for accurate quantification .

Methodological Considerations

Q. How can contradictory spectral data for this compound be resolved during structural validation?

Discrepancies in NMR or MS data often stem from:

Q. What strategies improve the scalability of this compound synthesis for preclinical studies?

Scale-up requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.